molecular formula C6H6N2O2 B155877 2-Methyl-5-nitropyridine CAS No. 21203-68-9

2-Methyl-5-nitropyridine

Cat. No. B155877
CAS RN: 21203-68-9
M. Wt: 138.12 g/mol
InChI Key: USZINSZJSVMICC-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The specific placement of the nitro and methyl groups on the pyridine ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of nitropyridine derivatives, including those with methyl groups, has been explored in various studies. For instance, the synthesis of methyl-2- and 3-nitropyridinecarboxamides has been reported, highlighting the importance of the position of the hydrogen atom adjacent to the nitro function for biological activity, such as anticoccidial properties . Additionally, substitution reactions of 5-nitropyridine-2-sulfonic acid have been used to obtain various disubstituted pyridines, including those with methoxy, ethoxy, and amino groups .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using quantum chemical calculations and spectroscopic methods. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing the presence of N-H···N and N-H···O hydrogen bonds and a layered arrangement with a dimeric N-H···N motif . The conformational stability and vibrational characteristics of these compounds have also been analyzed using density functional theory (DFT) .

Chemical Reactions Analysis

Nitropyridines can undergo various chemical reactions due to the presence of reactive functional groups. The substitution reactions of 5-nitropyridine-2-sulfonic acid, for example, demonstrate the reactivity of the sulfonate group with different nucleophiles . The synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers also illustrates the reactivity of the nitropyridine ring, particularly in the context of forming hydrazo groups and the influence of methyl substitution on the structure and vibrational data .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NBO analysis and molecular electrostatic potential surface mapping, provide insights into the molecular stability, bond strength, charge density distribution, and chemical reactivity of these compounds . The electronic properties, including HOMO-LUMO energies and UV-Visible absorption spectra, have been investigated to understand the electron density distribution and reactive sites . Additionally, the effects of solvents on the emission spectra of nitropyridines have been studied, revealing information about their optical properties .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Conformational Stability and Vibrational Studies : The molecular stability and vibrational properties of compounds related to 2-Methyl-5-nitropyridine, such as 2-hydroxy-4-methyl-5-nitropyridine, have been analyzed using density functional theory. This research provides insights into the charge transfer and chemical reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).
  • Crystal Structures and Quantum Chemical Calculations : Studies on crystal structures and vibrational analyses of derivatives, including 2-amino-4-methyl-5-nitropyridine, offer understanding of their molecular conformations and bonding interactions (Bryndal et al., 2012).

Fluorescent Probes

  • Development of Fluorescent Probes : Derivatives of 2-Methyl-5-nitropyridine have been used in the design of fluorescent probes for detecting ions like Fe3+ and Hg2+ in aqueous media, which is significant for environmental and biological applications (Singh, Thakur, Raj, & Pandey, 2020).

Quantum Chemical Studies

  • Quantum Chemical Calculations : The energy and molecular structure of 2-amino-3-methyl-5-nitropyridine have been investigated, providing insights into their electronic properties and potential for applications in material science (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Synthesis and Chemical Reactions

  • Synthesis of Key Intermediates : The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for anticancer drugs, showcases the utility of 2-Methyl-5-nitropyridine derivatives in pharmaceutical research (Zhang, Lai, Feng, & Xu, 2019).
  • Metal-free Synthesis : 2-Methyl-5-nitropyridine has been used in metal-free synthesis methods, expanding the toolkit for organic synthesis and potentially reducing environmental impact (Le, Asahara, & Nishiwaki, 2015).

Nonlinear Optical Properties

  • Study of Nonlinear Optical Properties : The nonlinear optical properties of related molecules, like 2-(N-methyl)amino-5-nitropyridine, have been explored, suggesting applications in photonics and optoelectronics (Tang Gang, 2007).

Anticoccidial Agents

Safety And Hazards

2-Methyl-5-nitropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-3-6(4-7-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZINSZJSVMICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383213
Record name 2-Methyl-5-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitropyridine

CAS RN

21203-68-9
Record name 2-Methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitro-pyridine
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Synthesis routes and methods I

Procedure details

A suspension of 102.0 g (0.361 mol) of 2-(5-nitro-2-pyridyl)-1,3-propanedicarboxylate, from Step 1, in 600 mL of 20% aqueous sulfuric acid solution was heated at 95° C. for 24 hours. The resultant solution was poured onto 1 kg of ice and the aqueous mixture was adjusted to a pH within the range pH 10-12 with 50% aqueous sodium hydroxide solution. The precipitate was filtered and dissolved in ethyl acetate. The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered and concentrated to a solid residue. The residue was washed with hexane. The hexane was removed by filtration and the solid was dried to afford 45.86 g (92% yield) of the title compound; 1H NMR (CDCl3) d 2.71 (s, 3H), 7.36 (d, 1H, J=9.0 Hz), 8.37 (dd, 1H, J=3.0 Hz, 9.0 Hz), 9.33 (d, 1H, J=3.0 Hz).
Name
2-(5-nitro-2-pyridyl)-1,3-propanedicarboxylate
Quantity
102 g
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1 kg
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600 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

206 g (1.29 mol) of diethyl malonate are added to 600 ml of dimethylformamide, and 51.2 g (1.28 mol) of freshly powdered NaOH are introduced, with cooling. The mixture is subsequently stirred after 15 minutes and a solution of 94.8 g (0.6 mol) of 5-nitro-2-chloropyridine in 600 ml of dimethylformamide is then added dropwise at room temperature. The deep red solution formed is stirred until the reaction is complete, 36% strength HCl is then added dropwise until the color changes to orange and the mixture is evaporated to dryness in vacuo. The residue is taken up in 400 ml of CHCl3, washed with 500 ml of water and evaporated again. The residue is now dissolved in a mixture of 1,200 ml of 36% strength HCl and 870 ml of water and the solution is boiled under reflux until the evolution of gas has ended. Thereafter, it is evaporated in vacuo, the residue is dissolved in 500 ml of water, the solution is extracted with methylene chloride and the organic phase is washed again with water. After the solvent has been stripped off, 72 g (87%) of 5-nitro-2-picoline remain.
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206 g
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600 mL
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94.8 g
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600 mL
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Synthesis routes and methods III

Procedure details

The 2-methyl-5-nitropyridine of formula (BB) was prepared according to prior art literature (Odashima, T.; Sakakura, K.; Kohata, K.; Ishii, H., Bull. Chem. Soc. Jpn., 1993, 66, 797 and references therein). A reaction vessel charged with diethyl malonate (12.5 g, 78.0 mmol) in diethyl ether (450 mL) was further charged with sodium hydride (3.2 g of a 60% slurry in mineral oil, 79 mmol). When the evolution of hydrogen gas subsided, the 2-chloro-5-nitropyridine of formula (AA) (12.5 g, 79.0 mmol) was charged to the vessel with stirring. The solvent was then removed by evaporation and the red, tarry residue was heated to 110° C. for 1 hour. At this point, 6 M H2SO4 (90 mL) was charged to the vessel and the mixture was heated to reflux overnight. The solution was cooled in an ice bath and was neutralized with potassium hydroxide solution. The solids were removed by filtration and washed with chloroform. The filtrate was extracted with chloroform and the combined chloroform fractions were evaporated. The resulting crude material was purified by flash chromatography to yield 6.1 g (56%) of the 2-methyl-5-nitropyridine of formula (BB) as a pale orange solid.
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12.5 g
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reactant
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450 mL
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Synthesis routes and methods IV

Procedure details

A slurry of diethyl malonate (42 mL) and sodium (4.71 g) was warmed slowly to 90° C. and stirred at 90° C. for 2 hours and 120° C. for 30 min. before being cooled to room temperature. Toluene (200 mL) and 2chloro-5-nitropyridine (25.0 g) were added and the mixture was heated at 110° C. for 1.5 hours and ambient temperature for 17 h. After removal of the volatiles in vacuo, 6 N HCl (200 mL) was added and the mixture heated to reflux for 4 h and cooled to room temperature. The solution was neutralized with solid sodium carbonate, extracted with ethyl acetate (6×100 mL), dried over solid magnesium sulfate, and concentrated to a dark solid. This material was purified by flash chromatography using 20% ethyl acetate in petroleum ether as the eluent. Concentration in vacuo of the product-rich fractions afforded 2-methyl-5-nitropyridine. A mixture of 2-methyl-5-nitropyridine (13.0 g) and 10% Pd on activated carbon (0.1 g) in 1,4-dioxane (150 mL) was hydrogenated at 50 psi for 24 hours and filtered over celite. Removal of the volatiles in vacuo provided 2-methyl-5-aminopyridine. A solution of this compound (9.90 g) was dissolved in 6 N HCl (100 mL), cooled to 0° C., and vigorously stirred throughout the procedure. Sodium nitrite (6.32 g) in water (50 mL) was added. After 30 min, tin (II) chloride dihydrate (52.0 g) in 6 N HCl (100 mL) was added and the reaction slurry was stirred at 0° C. for 3 hours. The pH was adjusted to pH 14 with 40% aqueous potassium hydroxide solution and extracted with ethyl acetate. The combined organic extracts were dried (MgSO4) and removal of the volatiles in vacuo provided hydrazine XC. A solution of XC (8.0 g) and 4,4dimethyl-3-oxopentanenitrile (10.0 g) in ethanol (200 mL) and 6 N HCl (6 mL) was refluxed for 17 hours and cooled to room temperature. Solid sodium hydrogen carbonate was added to neutralize the solution. The slurry was filtered and removal of the volatiles in vacuo provided a residue which was purified by column chromatography using ethyl acetate as the eluent. Concentration in vacuo of the product-rich fractions afforded XCI, which was reacted with LXXXIX (Example 8) according to Method B to provide 9, m.p. 121-123° C.
Quantity
42 mL
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4.71 g
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25 g
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200 mL
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solvent
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
56
Citations
JM Bakke, E Ranes, J Riha… - Acta Chemica …, 1999 - actachemscand.org
… addition of methanol to the aqueous phase, and on the reaction temperature were investigated, The yields obtained with NaHSO3 were: 3-nitropyridine 77%, 2-methyl-5-nitropyridine 36…
Number of citations: 28 actachemscand.org
RJ Dummel - 1958 - search.proquest.com
B. R eactions D irected Toward the Synthesis of 5-N itro-2-ac ety lp y rid in e.... C. R eactions D irected Toward the Synthesis of 5 “N itro py rid in e-2-carboxaldehyde. D. R eactions …
Number of citations: 0 search.proquest.com
R Dummel, H Mosher - The Journal of Organic Chemistry, 1959 - ACS Publications
… oxidation of 2-methyl-5-nitropyridine but the yield was … , 2-methyl-5-nitropyridine (23.1 g., 65%yield), melted at 108-110. … 2-Methyl-5-nitropyridine (1.00 g., 0.0072 mole) and freshly …
Number of citations: 23 pubs.acs.org
JM Bakke - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
… Furthermore, most 2-substituted pyridines did not react under these conditions, only 2-methylpyridine gave an acceptable yield of 2-methyl-5-nitropyridine. In most cases the yields …
Number of citations: 24 onlinelibrary.wiley.com
T Kato, N Katagiri, A Wagai - Tetrahedron, 1978 - Elsevier
Novel phosphonylation of the active Me group of pyridine derivatives is described. Reaction of 2 (and 4) -methylpyridine (3 and 5) with PCl 5 in POCl 3 gave 2 (and 4) -…
Number of citations: 0 www.sciencedirect.com
Y Tohda, M Eiraku, T Nakagawa, Y Usami… - Bulletin of the …, 1990 - journal.csj.jp
The reaction of 1-methyl-3,5-dinitro-2-pyridone (1a) with ketones or aldehydes in the presence of ammonia gave alkyl- and/or aryl-substituted 3-nitropyridines (6) in moderate to high …
Number of citations: 66 www.journal.csj.jp
K Kurita, RL Williams - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
Coupling reaction of the anion of 2‐methyl‐5‐nitropyridine - Kurita - 1974 - Journal of Heterocyclic Chemistry - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
I Slabu, S Bisagni, SJ Hedley… - Applied Biocatalysis …, 2020 - books.google.com
… 2-Methyl-5-nitropyridine la (4x 172. 5 mg, 5 mmol) was weighed into four separate glass vials (690 mg total). … Figure 12.1 Result of fed-batch nitroreduction of 2-methyl-5-nitropyridine. …
Number of citations: 1 books.google.com
SP Gromov - Russian chemical bulletin, 1994 - Springer
… In addition, 2-methyl-5-nitropyridine was also obtained from ethylamine. … , we could also isolate, in addition to aniline 3b, 2-methyl-5nitropyridine (4), although its yield was only 4 %. The …
Number of citations: 2 link.springer.com
GA Nishiguchi, A Rico, H Tanner… - Journal of Medicinal …, 2017 - ACS Publications
… To a degassed mixture of 3-bromo-2-methyl-5-nitropyridine (12.67 g, 58.4 mmol, 1.0 equiv), bis(pinacolato)diboron (17.79 g, 70.1 mmol, 1.2 equiv), and KOAc (17.19 g, 175 mmol, 3.0 …
Number of citations: 40 pubs.acs.org

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